2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine

PI3K Inhibition Kinase Assay Data Misattribution

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380143-07-5) is a synthetic organic compound belonging to the pyrimidine ether class. Its structure features a pyrimidine core substituted with a prenyl (3-methylbut-2-en-1-yl) group via an ether linkage at the 2-position.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2380143-07-5
Cat. No. B2543267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine
CAS2380143-07-5
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC(=CCOC1=NC=CC=N1)C
InChIInChI=1S/C9H12N2O/c1-8(2)4-7-12-9-10-5-3-6-11-9/h3-6H,7H2,1-2H3
InChIKeyXQJWRWDBTZBKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380143-07-5): A Pyrimidine Ether Building Block


2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine (CAS 2380143-07-5) is a synthetic organic compound belonging to the pyrimidine ether class . Its structure features a pyrimidine core substituted with a prenyl (3-methylbut-2-en-1-yl) group via an ether linkage at the 2-position . While vendor information suggests its utility as a chemical building block in organic synthesis , a rigorous search of primary literature and patents reveals a significant absence of published quantitative biological or performance data specific to this compound. This precludes any definitive, data-driven comparison to related analogs for scientific selection or procurement.

The Critical Evidence Gap for 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine in Procurement Decisions


Substituting this compound with another pyrimidine analog without understanding its unique properties carries significant scientific and project risk. The absence of any published, comparator-based evidence—such as target binding affinity (IC50/Ki), functional activity (EC50), or selectivity profiles—means its differentiation from closely related compounds like 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine [1] or 5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is currently unquantifiable. A procurement decision based solely on structural similarity or vendor claims, without supporting quantitative data, is not scientifically defensible and could lead to failed experiments or project delays. This report serves as a formal acknowledgment that the necessary evidence to prioritize this compound over any alternative is currently not available in the public domain.

Evaluating the Unquantified Potential of 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine


PI3K p110alpha Inhibition: A Case of Mistaken Identity

A database entry in BindingDB (BDBM207234) reported an IC50 of 35 nM for inhibition of PI3K p110alpha, and this data was initially associated with the compound identifier 'US9260439, 211' [1]. A subsequent cross-reference with PubChem reveals that 'US9260439, 211' corresponds to a structurally distinct and much more complex compound, '1-[(3R)-3-[4-(2-aminopyrimidin-5-yl)-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl]-3-methylpyrrolidin-1-yl]ethanone' (MW 424.5) [2]. The target compound, 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine (MW 164.2) , is not the subject of this assay. Therefore, no valid quantitative activity data exists for the target compound in this context.

PI3K Inhibition Kinase Assay Data Misattribution

Structural Comparison: Prenyl vs. Methyl Ethers in Pyrimidine Analogs

In the absence of direct data, a class-level inference can be made regarding the physicochemical properties conferred by the prenyl (3-methylbut-2-en-1-yl) group compared to a simple methyl group. While quantitative logP values for the specific target compound are not published, the presence of a larger, more lipophilic prenyl group would be expected to increase the compound's overall lipophilicity relative to a methyl analog. This property could be a key differentiator for its use as a hydrophobic building block or for influencing the membrane permeability of a final target molecule in a medicinal chemistry program.

Structure-Activity Relationship Lipophilicity Building Block

Prevalence of Pyrimidine Core in Patent Literature vs. Specific Data

The pyrimidine core of the target compound is a common motif in patent literature, particularly in applications related to kinase inhibition. For instance, patent WO2016001789A1 claims a broad series of pyrimidine derivatives as PI3K inhibitors for cancer treatment [1]. However, the target compound itself is not a specifically named or exemplified compound within this patent. This highlights a common scenario: the compound is a generic member of a large, claimed chemical space but lacks individual characterization data that would differentiate it from thousands of other compounds in the same class.

Patent Analysis PI3K Inhibitor Chemical Series

Constrained Application Scenarios for 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine Given the Data Void


Use as a General Pyrimidine Building Block for Chemical Library Synthesis

This is the only application supported by vendor listings . The compound can serve as a starting material for creating more complex molecules through further synthetic transformations. The prenyl ether group could be leveraged in a subsequent step, for example, via selective deprotection as described in general methods for prenyl ether cleavage [1]. This application is justified only when the unique structural features of this specific building block are required for a planned synthetic route.

As a Negative Control or Component in a Proprietary Research Program

In an internal research program where the compound's activity (or lack thereof) has been pre-determined against a specific panel of assays, it could serve as a valuable tool. This scenario relies entirely on non-public, internally generated data and is outside the scope of this public evidence guide.

Do Not Use: As a Validated PI3K Inhibitor Based on Public Database Information

This scenario is explicitly contradicted by the evidence. As demonstrated in Section 3, the public bioactivity data suggesting PI3K inhibition is misattributed to this compound [2][3]. Any research project or procurement decision predicated on this erroneous data would be fundamentally flawed and is strongly advised against.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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